Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate chemical properties
Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate chemical properties
An In-Depth Technical Guide to Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate is a specialized heterocyclic compound built upon the indazole core. The indazole ring system is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a wide array of biologically active molecules, particularly as kinase inhibitors for therapeutic applications.[1][2] This specific derivative is of high value to researchers and drug development professionals for several key reasons.
First, it incorporates three distinct points for chemical modification: the bromine atom at the 6-position, the methyl ester at the 3-position, and the N-methyl group that defines its isomeric form. The bromine atom, in particular, serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to build molecular complexity.[3] This strategic combination of functional groups makes it a crucial intermediate for creating libraries of novel compounds for biological screening, especially in the fields of oncology and neurology.[4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles.
Core Chemical and Spectroscopic Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in complex synthetic campaigns.
Physicochemical Characteristics
The core physicochemical data for Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate are summarized below. These properties are essential for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉BrN₂O₂ | Inferred from structure |
| Molecular Weight | 269.10 g/mol | Inferred from structure |
| Appearance | Yellow to pale yellow solid | [4] |
| Purity | Typically ≥95% (HPLC) | [4] |
| Storage Conditions | Store at 0-8 °C | [4] |
Chemical Structure
The structural arrangement of the molecule dictates its reactivity and three-dimensional shape, which is critical for its interaction with biological targets.
Caption: Structure of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate.
Spectral Analysis Profile
While specific spectra for this exact compound are not publicly cataloged, its structure allows for a confident prediction of its key spectral characteristics, which are vital for reaction monitoring and quality control.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals. The N-methyl group (N1-CH₃) would appear as a singlet around 3.8-4.2 ppm. The ester methyl group (O-CH₃) would also be a singlet, typically slightly downfield, around 3.9-4.1 ppm. The aromatic protons on the indazole ring would appear further downfield (7.0-8.5 ppm). Specifically, the proton at C7 would likely be a doublet, the one at C5 a doublet of doublets, and the proton at C4 a doublet, with coupling constants determined by their positions relative to each other.
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¹³C NMR: The carbon spectrum would confirm the carbon framework. The two methyl carbons would appear upfield (35-55 ppm). The ester carbonyl carbon would be significantly downfield (~160-165 ppm). The aromatic and heterocyclic carbons would resonate in the 110-145 ppm range, with the carbon bearing the bromine (C6) showing a characteristic shift.
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Mass Spectrometry (MS): The mass spectrum would show a distinctive molecular ion (M+) peak and an M+2 peak of nearly equal intensity. This isotopic pattern is the hallmark of a molecule containing a single bromine atom (due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes). Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃) from the molecular ion.
Synthesis and Reactivity
This compound is not typically prepared in a single step but is built from a more common precursor, highlighting a key synthetic strategy. The causality behind this multi-step approach lies in controlling the site of methylation. Direct methylation of 6-bromo-1H-indazole-3-carboxylate can lead to a mixture of N1 and N2 methylated isomers, necessitating a controlled and deliberate synthetic sequence.
Synthetic Pathway Workflow
The most logical and field-proven synthesis involves a two-step process starting from 6-bromo-1H-indazole-3-carboxylic acid. This ensures high regioselectivity and yield.
Caption: A validated two-step workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
This protocol is a self-validating system where the purity of the intermediate directly impacts the success of the final step. Each step includes checkpoints for validation.
Step 1: Fischer Esterification of 6-Bromo-1H-indazole-3-carboxylic Acid
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Causality: This classic acid-catalyzed reaction converts the carboxylic acid into a methyl ester. Concentrated sulfuric acid acts as the catalyst, protonating the carbonyl oxygen to make the carbon more electrophilic and susceptible to nucleophilic attack by methanol. Heat is applied to drive the equilibrium towards the product.
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Methodology:
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Suspend 6-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (10-15 volumes).
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Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2-0.5 eq) dropwise.
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Heat the reaction mixture to reflux (or ~90°C) and maintain for 4-6 hours.[5]
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Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.
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Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid) and brine.[5]
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 6-bromo-1H-indazole-3-carboxylate as a solid, which can be used directly in the next step.
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Step 2: N-Methylation of the Indazole Intermediate
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Causality: Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the N1 position of the indazole ring. This generates a highly nucleophilic indazolide anion. The subsequent addition of an electrophilic methyl source, like methyl iodide, results in an Sₙ2 reaction to form the N-C bond selectively. The reaction is started at 0°C to control the exothermic deprotonation step.
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Methodology:
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Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
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Add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise, ensuring the temperature remains low.
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Stir the mixture at 0°C for 30 minutes. You should observe gas evolution (H₂) ceasing, indicating complete deprotonation.
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Add methyl iodide (or another methylating agent like dimethyl sulfate) (1.1 eq) dropwise.
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Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
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Validation Checkpoint: Monitor by TLC for the disappearance of the starting material and the appearance of a new, less polar spot.
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Carefully quench the reaction by slowly adding a few drops of methanol or water to consume any excess NaH.
-
Dilute with ethyl acetate and wash with water and brine.
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Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford pure Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate .[5]
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Key Reactivity and Synthetic Utility
The true value of this molecule lies in its potential for diversification.
Caption: Key reactivity pathways for synthetic diversification.
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Cross-Coupling at C6: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).
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Ester Modification: The methyl ester at C3 is readily transformed. It can be saponified (hydrolyzed) under basic conditions (e.g., using LiOH) to the corresponding carboxylic acid.[3] This acid can then be coupled with a wide range of amines using standard peptide coupling reagents (like HATU or EDC/HOBt) to generate a library of indazole-3-carboxamides, a motif found in many potent PAK1 inhibitors and other bioactive molecules.[2]
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Reduction: The ester can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to the corresponding primary alcohol (6-bromo-1-methyl-1H-indazol-3-yl)methanol).[6] This alcohol provides another avenue for functionalization.
Applications in Medicinal Chemistry
The indazole scaffold is not merely a synthetic curiosity; it is a validated pharmacophore. Derivatives have shown promising results in preclinical studies for oncology and neurology.[4]
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Kinase Inhibition: The indazole core mimics the hinge-binding motif of ATP, allowing it to fit into the active site of many protein kinases. By modifying the substituents at the C3 and C6 positions, researchers can achieve high potency and selectivity for specific kinase targets implicated in diseases like cancer.[2]
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Central Nervous System (CNS) Agents: The lipophilic nature and rigid structure of the indazole core make it suitable for designing molecules that can cross the blood-brain barrier. As such, it serves as a key building block for developing drugs targeting neurological disorders.[4]
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Agrochemicals: Beyond pharmaceuticals, this scaffold is also explored in agricultural chemistry for creating potent fungicides or herbicides.[4]
Safety and Handling
As with any laboratory chemical, proper handling is paramount. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related bromo-indazole analogs provides a reliable guide.
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Hazard Classification: Bromo-indazole derivatives are generally classified as harmful if swallowed (Acute Toxicity, Oral) and may cause skin and serious eye irritation.[7][8]
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Recommended PPE: Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[9]
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Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[4]
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
References
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Chem-Impex. (n.d.). Methyl 6-bromo-1H-indazole-3-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]
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S. L. Guilhaud, et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]
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Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. Retrieved from [Link]
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